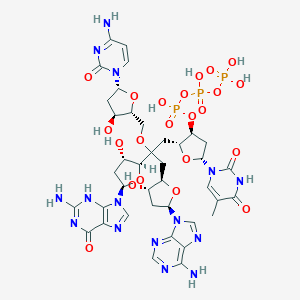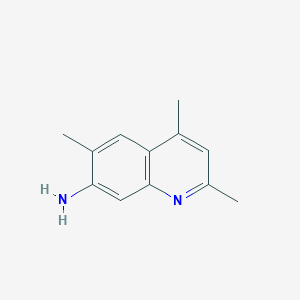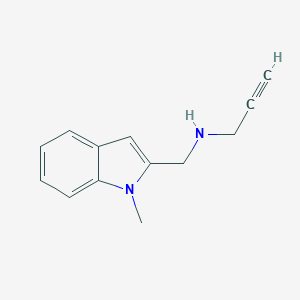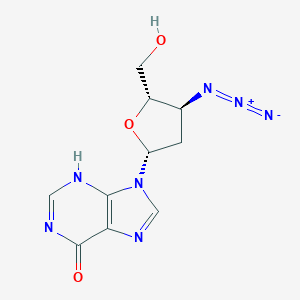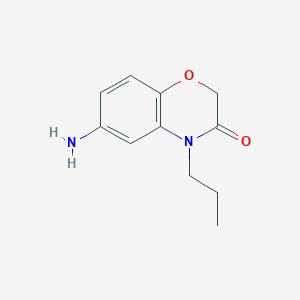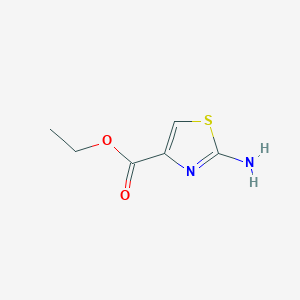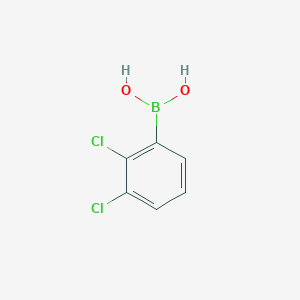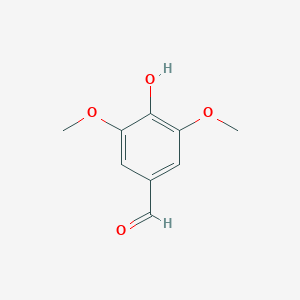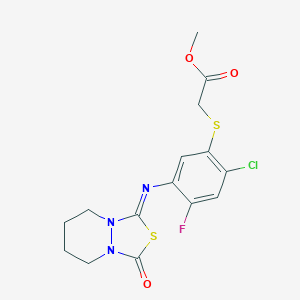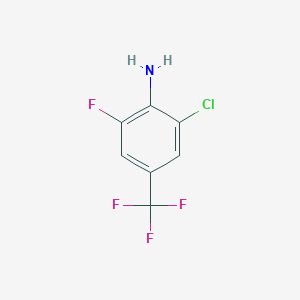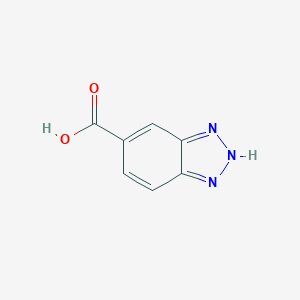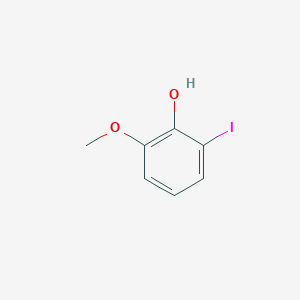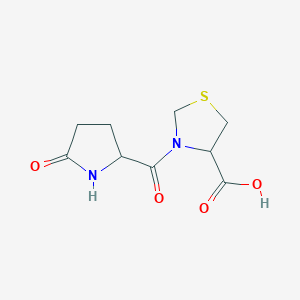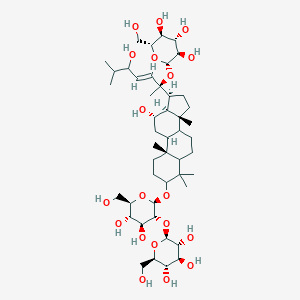
Bipinnatifidusoside F2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bipinnatifidusoside F2 is a natural compound that belongs to the class of iridoid glycosides. It is found in the roots of plants such as Gentiana rigescens and Swertia mussotii, which are commonly used in traditional Chinese medicine. Bipinnatifidusoside F2 has been the focus of scientific research due to its potential therapeutic properties. The purpose of
Mecanismo De Acción
Bipinnatifidusoside F2 exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. Bipinnatifidusoside F2 has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. It also has been shown to protect neurons from oxidative stress by activating the Nrf2/ARE pathway.
Efectos Bioquímicos Y Fisiológicos
Bipinnatifidusoside F2 has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. It also increases the levels of superoxide dismutase (SOD) and glutathione (GSH), which are antioxidant enzymes. Bipinnatifidusoside F2 has been shown to improve cognitive function and memory in animal models. It also has been shown to reduce the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bipinnatifidusoside F2 has several advantages for lab experiments. It is a natural compound that can be easily extracted from plant sources. It has been shown to have low toxicity and few side effects. However, there are also some limitations to using Bipinnatifidusoside F2 in lab experiments. It can be difficult to obtain pure samples of the compound, and its stability can be affected by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for the study of Bipinnatifidusoside F2. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Further research is also needed to understand the mechanisms underlying its therapeutic effects and to optimize its synthesis and purification methods.
Métodos De Síntesis
Bipinnatifidusoside F2 can be synthesized from the roots of Gentiana rigescens and Swertia mussotii using various methods. One such method involves the extraction of the roots with a solvent such as methanol, followed by purification using column chromatography. The purified compound is then identified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
Bipinnatifidusoside F2 has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that it has anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to have neuroprotective properties and can improve cognitive function. Bipinnatifidusoside F2 has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
Número CAS |
125310-01-2 |
|---|---|
Nombre del producto |
Bipinnatifidusoside F2 |
Fórmula molecular |
C47H80O19 |
Peso molecular |
949.1 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13S,14R,17S)-12-hydroxy-17-[(E,2S)-5-hydroxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-3-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O19/c1-20(2)24(51)11-15-47(7,66-42-39(60)36(57)33(54)27(18-49)62-42)22-10-13-46(6)21-8-9-29-44(3,4)30(12-14-45(29,5)23(21)16-25(52)31(22)46)64-43-40(37(58)34(55)28(19-50)63-43)65-41-38(59)35(56)32(53)26(17-48)61-41/h11,15,20-43,48-60H,8-10,12-14,16-19H2,1-7H3/b15-11+/t21?,22-,23?,24?,25-,26+,27+,28+,29?,30?,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,45+,46+,47-/m0/s1 |
Clave InChI |
FDBYKTWBCHWRCZ-MPKSCNMJSA-N |
SMILES isomérico |
CC(C)C(/C=C/[C@@](C)([C@H]1CC[C@]2([C@H]1[C@H](CC3C2CCC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |
SMILES |
CC(C)C(C=CC(C)(C1CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O |
SMILES canónico |
CC(C)C(C=CC(C)(C1CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O |
Sinónimos |
ipinnatifidusoside F2 dammar-22(23)-ene-3,12,20,24-tetraol-(20-O-glucopyranosyl)-3-O-glucopyranosyl(1-2)-glucopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



